molecular formula C17H14F3N3O2 B2914677 4-cyclopropyl-3-(furan-2-yl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1797585-13-7

4-cyclopropyl-3-(furan-2-yl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2914677
CAS No.: 1797585-13-7
M. Wt: 349.313
InChI Key: QXRDGLCGIRJAGO-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazol-5(4H)-one family, characterized by a heterocyclic triazolone core substituted with diverse functional groups. The structure includes:

  • Cyclopropyl group at position 4, which enhances steric bulk and metabolic stability.
  • Furan-2-yl group at position 3, contributing π-π interactions in biological systems.
  • 3-(Trifluoromethyl)benzyl group at position 1, providing lipophilicity and electron-withdrawing effects for improved receptor binding .

Properties

IUPAC Name

4-cyclopropyl-5-(furan-2-yl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2/c18-17(19,20)12-4-1-3-11(9-12)10-22-16(24)23(13-6-7-13)15(21-22)14-5-2-8-25-14/h1-5,8-9,13H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRDGLCGIRJAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CC3=CC(=CC=C3)C(F)(F)F)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-cyclopropyl-3-(furan-2-yl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one is a novel triazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of antifungal and anticancer research. Triazole compounds are known for their diverse pharmacological properties, making them valuable candidates for drug development.

Chemical Structure and Properties

This compound belongs to the class of 1,2,4-triazoles, which are characterized by a five-membered heterocyclic ring containing three nitrogen atoms. The specific structure of this compound includes a cyclopropyl group and a trifluoromethylbenzyl moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC18H17F3N4O2
Molecular Weight368.34 g/mol
CAS Number1797586-27-6
Melting PointNot available
SolubilityNot specified

Antifungal Activity

Recent studies have highlighted the antifungal potential of 1,2,4-triazole derivatives. According to a review published in PubMed Central, triazoles exhibit a broad spectrum of antifungal activity against various pathogens, including Candida albicans and Aspergillus species. The structure-activity relationship (SAR) indicates that modifications on the triazole ring can enhance efficacy against resistant strains .

In a specific case study involving similar triazole compounds, derivatives demonstrated significant antifungal activity with minimum inhibitory concentrations (MIC) as low as 0.0156 μg/mL against C. albicans, outperforming traditional antifungals like fluconazole .

Anticancer Activity

Emerging research indicates that triazole derivatives also possess anticancer properties. A study identified compounds with the triazole scaffold that showed promising results in inhibiting cancer cell proliferation in vitro. For instance, certain derivatives have been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

A notable finding was that specific triazole hybrids exhibited enhanced cytotoxicity against breast cancer cells compared to standard chemotherapeutics. The incorporation of various substituents on the triazole ring was found to be crucial for maximizing anticancer activity .

Study 1: Antifungal Efficacy

In a comparative analysis of various triazole compounds, This compound was tested against several fungal strains. The results indicated strong antifungal activity with an MIC of 0.03 μg/mL against Candida parapsilosis, demonstrating its potential as a therapeutic agent in treating fungal infections resistant to conventional treatments .

Study 2: Anticancer Screening

A high-throughput screening of a library of triazole compounds revealed that this specific compound inhibited the growth of multiple cancer cell lines with IC50 values ranging from 0.5 to 5 μM. The study emphasized the importance of structural modifications in enhancing the selectivity and potency of these compounds against cancer cells while minimizing toxicity towards normal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Differences in Pharmacological and Physicochemical Properties

Compound A : 1-(5-chloro-2-hydroxyphenyl)-3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5(4H)-one
  • Key Features :
    • Chloro and hydroxyl substituents on the phenyl ring improve solubility via polar interactions.
    • Demonstrated activity as a Gαq-RGS2 loop activator in cardiovascular research .
  • Higher polarity due to the hydroxyl group may limit blood-brain barrier penetration.
Compound B : 4-(4-Chlorophenyl)-1-(cyclopropylmethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one
  • Key Features :
    • Chlorophenyl and methyl groups enhance hydrophobic interactions.
    • Cyclopropylmethyl substituent mirrors the target compound’s cyclopropyl group but lacks aromaticity .
  • Methyl group at position 3 may decrease steric hindrance, favoring enzyme binding in some contexts.
Compound C : 4-cyclopropyl-3-(furan-2-yl)-1-((2-methylthiazol-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one
  • Key Features :
    • Thiazole ring replaces the trifluoromethylbenzyl group, introducing sulfur-based hydrogen bonding.
    • Molecular weight: 302.35 g/mol (C₁₄H₁₄N₄O₂S) .
  • Comparison :
    • The thiazole group may enhance metal coordination in catalytic systems but reduces lipophilicity compared to the trifluoromethylbenzyl group.
    • Lower molecular weight improves solubility but may reduce target affinity.

Data Table: Comparative Analysis

Property Target Compound Compound A Compound B Compound C
Molecular Formula C₁₈H₁₅F₃N₄O₂ C₁₅H₁₀ClF₃N₄O₂ C₁₂H₁₂ClN₃O C₁₄H₁₄N₄O₂S
Molecular Weight (g/mol) 376.34 368.71 265.70 302.35
Key Substituents Cyclopropyl, Furan, CF₃-Benzyl Cl-Hydroxyphenyl, CF₃-Phenyl Chlorophenyl, Cyclopropylmethyl Thiazole, Cyclopropyl, Furan
Bioactivity Not reported Gαq-RGS2 activation Not reported Not reported
Lipophilicity (LogP) Estimated 3.1 (high) 2.8 2.5 1.9

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